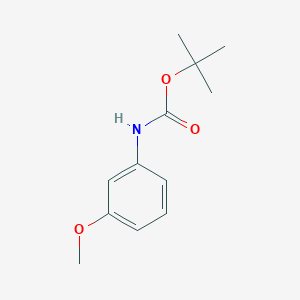

Tert-butyl (3-methoxyphenyl)carbamate

Description

Contextualization within Modern Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds derived from carbamic acid. In modern organic chemistry, carbamates are widely recognized for their application as protecting groups for amines. The tert-butoxycarbonyl (Boc) group is one of the most commonly used amine protecting groups due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. researchgate.net The Boc group's ability to decrease the nucleophilicity of the amine nitrogen allows for selective reactions to occur at other sites of a molecule. researchgate.net

Tert-butyl (3-methoxyphenyl)carbamate is a prime example of an N-Boc protected aniline (B41778). The presence of the Boc group on the nitrogen atom of 3-methoxyaniline renders the amino group unreactive towards many reagents, thereby enabling chemists to perform transformations on other parts of the molecule. This protective strategy is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures with high precision.

Significance and Research Landscape of the Compound Class

The significance of N-aryl carbamates, such as this compound, extends beyond their role as simple protected amines. They are valuable precursors in a variety of chemical transformations, including cross-coupling reactions. For instance, N-Boc protected anilines can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This reactivity allows for the introduction of diverse substituents onto the aromatic ring, further highlighting the synthetic utility of this class of compounds.

The research landscape for this compound class is heavily focused on its application in medicinal chemistry. Many biologically active compounds contain the substituted aniline motif, and this compound serves as a key starting material for the synthesis of these molecules. For example, derivatives of tert-butyl carbamate are used as intermediates in the synthesis of drugs like Lacosamide. The ability to modify the aromatic ring and then deprotect the amine to reveal a reactive handle is a common strategy in the development of new pharmaceutical agents. google.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and a closely related isomer for comparison.

| Property | This compound | Tert-butyl (4-methoxyphenyl)carbamate |

| Molecular Formula | C12H17NO3 | C12H17NO3 achemblock.com |

| Molecular Weight | 223.27 g/mol | 223.27 g/mol achemblock.com |

| Melting Point | Not available | 93-95 °C rsc.org |

| Appearance | Not available | White solid rsc.org |

| Solubility | Not available | Not available |

Detailed Research Findings

While specific research focused solely on this compound is limited, its synthesis and reactivity can be inferred from studies on analogous compounds and general methodologies for N-Boc protection of anilines.

A common method for the synthesis of N-Boc protected anilines involves the reaction of the corresponding aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, the synthesis of the similar compound, tert-butyl (4-methoxyphenyl)carbamate, was achieved with a 100% yield. rsc.org A general procedure for the N-tert-butoxycarbonylation of an amine involves heating a mixture of the amine and di-tert-butyl dicarbonate in a suitable solvent. rsc.org

The reactivity of this compound is dominated by the N-Boc protecting group and the methoxy-substituted aromatic ring. The N-Boc group can be readily cleaved under acidic conditions to regenerate the free amine, 3-methoxyaniline. This deprotection step is crucial for subsequent functionalization of the amino group.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) and N-Boc groups. This allows for the introduction of additional substituents on the ring. Furthermore, N-aryl carbamates can participate in directed ortho-metalation reactions, providing a route to regioselectively functionalize the position adjacent to the carbamate group.

In the context of cross-coupling reactions, while aryl carbamates themselves can be challenging coupling partners, the corresponding anilines (obtained after deprotection) are widely used in reactions such as the Buchwald-Hartwig amination. The Boc-protected aniline can also be a substrate in certain nickel-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net

The role of this compound as a research chemical is primarily as a building block. Its structure is incorporated into larger molecules that are then evaluated for their biological activity. For example, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key intermediate in the synthesis of Omisertinib (AZD9291), a drug used in cancer therapy. atlantis-press.comresearchgate.net This highlights the importance of methoxy- and carbamate-substituted phenyl rings in the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCPYDCXVZYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406852 | |

| Record name | tert-butyl 3-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60144-52-7 | |

| Record name | tert-butyl 3-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60144-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the chemical environment of each atom and the connectivity between them can be determined.

The ¹H NMR spectrum of tert-butyl (3-methoxyphenyl)carbamate provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by a prominent singlet in the aliphatic region, signals for the methoxy (B1213986) group, and a pattern of resonances in the aromatic region, along with a signal for the carbamate (B1207046) proton.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, typically observed around δ 1.50 ppm. mdpi.com This signal's high integration value (9H) is a key identifier for this functional group.

Methoxy Group: The three protons of the methoxy (-OCH₃) group also produce a singlet, found further downfield at approximately δ 3.79 ppm, due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons: The protons on the 3-methoxyphenyl (B12655295) ring exhibit a complex splitting pattern due to their different chemical environments and spin-spin coupling. The expected signals are:

A triplet around δ 7.18 ppm for the proton at the C5 position.

A doublet of doublets around δ 6.69 ppm for the proton at the C6 position.

A triplet-like signal for the proton at the C2 position around δ 7.10 ppm.

A doublet of doublets for the proton at the C4 position around δ 6.90 ppm.

Carbamate Proton: The N-H proton of the carbamate linkage typically appears as a broad singlet, often around δ 6.50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for the constituent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.50 | Singlet | 9H |

| Methoxy (-OCH₃) | ~3.79 | Singlet | 3H |

| Aromatic (Ar-H) | ~6.69 - 7.18 | Multiplet | 4H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, and its chemical shift is indicative of its electronic environment.

Carbamate and tert-Butyl Carbons: The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears significantly downfield, typically around δ 152 ppm. mdpi.com The quaternary carbon of the tert-butyl group is observed near δ 80 ppm, while the three equivalent methyl carbons resonate at approximately δ 28 ppm. mdpi.com

Methoxyphenyl Carbons: The methoxy carbon appears around δ 55 ppm. nih.gov The aromatic carbons show a range of signals between δ 105 and 160 ppm. The carbon directly attached to the oxygen (C3) and the carbon attached to the nitrogen (C1) are the most downfield among the aromatic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for the constituent functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~152.8 |

| tert-Butyl (3 x -C H₃) | ~28.3 |

| tert-Butyl (-C (CH₃)₃) | ~80.5 |

| Methoxy (-OC H₃) | ~55.1 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). nanalysis.com This technique would definitively link the proton signals of the tert-butyl, methoxy, and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is instrumental in piecing together the molecular structure. nanalysis.com Key HMBC correlations would include:

From the nine tert-butyl protons (¹H) to both the quaternary carbon and the carbonyl carbon (¹³C) of the Boc group. nanalysis.com

From the methoxy protons (¹H) to the aromatic carbon to which the group is attached (C3).

From the carbamate N-H proton to the aromatic C1 carbon and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

Combining chromatography with mass spectrometry allows for the separation of compounds from a mixture before their analysis by MS.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of carbamates. actapol.net The compound can be separated on a suitable column (e.g., C18) and then ionized, typically using electrospray ionization (ESI), which often produces a prominent protonated molecular ion [M+H]⁺. This allows for accurate molecular weight determination. Further fragmentation for structural confirmation can be induced in the mass spectrometer (MS/MS). actapol.net

GC-ITMS (Gas Chromatography-Ion Trap Mass Spectrometry): While many carbamates are thermally labile, GC-MS analysis is possible. scispec.co.th The use of an ion trap mass spectrometer (ITMS) allows for MS/MS experiments, which provide enhanced sensitivity and confirmatory data by analyzing the fragmentation of a selected parent ion. scispec.co.th

Electron Ionization (EI) is a high-energy ionization technique that results in extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of compounds with a tert-butoxycarbonyl (t-Boc) protecting group follows well-established pathways. doaj.org

For this compound (Molecular Weight: 223.25 g/mol ), the key fragmentation events include:

Loss of Isobutylene (B52900): A characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da), resulting in an ion corresponding to the carbamic acid [M-56]⁺.

Formation of tert-Butyl Cation: Cleavage of the ester C-O bond leads to the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak in the spectrum. doaj.org

Other Fragments: Other significant fragments arise from the further breakdown of the molecule, including ions corresponding to the 3-methoxyaniline moiety. Common product ions under EI mode can also include [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org

Table 3: Predicted Key Fragments in the EIMS of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 223 | [M]⁺ | Molecular Ion |

| 167 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 123 | [C₇H₉NO]⁺ | 3-methoxyaniline radical cation |

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR-ATR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique for identifying the functional groups present in a molecule. For this compound, the FTIR-ATR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.

The key functional groups in the molecule—the N-H bond of the carbamate, the carbonyl group (C=O), the C-N bond, the C-O ether and ester linkages, and the aromatic ring—each absorb infrared radiation at characteristic wavenumbers. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. oup.commdpi.com The carbonyl (C=O) stretching absorption is one of the most prominent peaks in the spectrum, generally found in the 1680-1750 cm⁻¹ range for carbamates. rsc.orgnih.gov Its exact position can be influenced by hydrogen bonding. oup.comoup.com

The spectrum also reveals vibrations corresponding to the methoxy and tert-butyl groups. The C-O stretching vibrations of the carbamate and the methoxy ether group are expected to appear in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the 680-900 cm⁻¹ region. ucla.edu

Based on data from analogous compounds and general spectroscopic principles, the expected characteristic FTIR-ATR absorption bands for this compound are summarized below. oup.commdpi.comrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate Amine | ~3350 - 3400 | Medium |

| Aromatic C-H Stretch | Benzene Ring | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | tert-Butyl & Methoxy | ~2850 - 2980 | Medium-Strong |

| C=O Stretch (Amide I) | Carbamate Carbonyl | ~1700 - 1735 | Strong |

| N-H Bend (Amide II) | Carbamate Amine | ~1510 - 1540 | Medium |

| Aromatic C=C Stretch | Benzene Ring | ~1450 - 1600 | Medium-Variable |

| C-O Stretch | Ester & Ether | ~1040 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reaction progress and studying chemical kinetics, particularly for reactions involving chromophores—functional groups that absorb light in the UV-Vis range. mdpi.com The aromatic ring in this compound acts as a chromophore, making this technique suitable for its analysis.

UV-Vis spectroscopy is especially useful for monitoring reactions where the concentration of a UV-active species changes over time. A key application is in studying the hydrolysis kinetics of carbamates. sctunisie.orgclemson.edu In a typical hydrolysis reaction, the carbamate bond is cleaved, often under acidic or basic conditions, to yield an amine, carbon dioxide, and an alcohol or phenol. For this compound, hydrolysis would release 3-methoxyphenol (B1666288).

The progress of this reaction can be monitored by observing the change in the UV-Vis spectrum over time. emerginginvestigators.org As the reactant, this compound, is consumed and the product, 3-methoxyphenol, is formed, the absorbance at wavelengths characteristic of each species will change. Often, the product has a significantly different molar absorptivity or a different maximum absorption wavelength (λmax) than the starting material. By monitoring the increase in absorbance at the λmax of 3-methoxyphenol, a kinetic profile can be constructed. sctunisie.org The appearance of a clear isosbestic point in the spectra over time indicates a clean conversion from one absorbing species to another without the accumulation of intermediates. sctunisie.org From this data, reaction rates and rate constants can be determined using the Beer-Lambert law.

| Parameter | Description | Application in Kinetic Study |

|---|---|---|

| λmax (Reactant) | Wavelength of maximum absorbance for this compound. | Monitored for a decrease in absorbance over time. |

| λmax (Product) | Wavelength of maximum absorbance for 3-methoxyphenol. | Monitored for an increase in absorbance over time to track product formation. |

| Absorbance (A) | The amount of light absorbed by the sample at a specific wavelength. | Measured at fixed time intervals to generate a concentration vs. time plot. |

| Isosbestic Point | A wavelength at which the absorbance of the reaction mixture remains constant. | Its presence suggests a direct conversion of reactant to product with no stable intermediates. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the premier analytical method for obtaining an unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsional angles with very high accuracy.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a definitive map of electron density, revealing the exact spatial arrangement of every atom in the molecule within the crystal lattice. This would confirm the connectivity of the atoms and provide detailed insights into the molecule's conformation in the solid state. Key structural parameters that would be elucidated include:

Planarity: The degree of planarity of the carbamate group and the benzene ring.

Torsional Angles: The dihedral angle between the plane of the aromatic ring and the plane of the carbamate functional group.

Bond Lengths and Angles: Precise measurements that can indicate effects like electron delocalization or steric strain.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the N-H group of one molecule and the C=O group of another) and other non-covalent interactions that dictate the crystal packing arrangement.

While the specific crystal structure of this compound is not widely available in crystallographic databases as of this writing, the technique remains the gold standard for structural elucidation. The generation of suitable single crystals is the primary prerequisite for this analysis.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is fundamental to separation science, allowing for the isolation and purification of compounds and the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. The most common mode for this type of analysis is reversed-phase HPLC. sielc.comsielc.com

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. sielc.comresearchgate.net Separation occurs based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is assessed by detecting the eluting components, usually with a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm). clemson.eduresearchgate.net A pure sample will ideally show a single, sharp, symmetrical peak. The area of this peak is proportional to the concentration of the compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8, 5 µm particle size | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient | Elutes the compounds from the column; the ratio is optimized for best separation. sielc.comnih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent at a specific wavelength (e.g., 254 nm) to detect the analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and the analysis time. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and determine appropriate solvent systems for column chromatography. wvu.edu For a compound like this compound, TLC is typically performed on a plate coated with a polar adsorbent like silica (B1680970) gel. scispace.com

A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). Common mobile phases for carbamates are mixtures of a nonpolar solvent, such as hexane, and a moderately polar solvent, like ethyl acetate. wvu.eduquora.combiotage.com The mobile phase ascends the plate via capillary action, carrying the sample components with it.

Separation is based on the compound's relative affinity for the polar stationary phase versus the less polar mobile phase. More polar compounds interact more strongly with the silica and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar a compound is, the higher it will travel, giving a higher Rf. The spots are typically visualized under UV light, where the aromatic ring will absorb at 254 nm, appearing as a dark spot. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass backing | Polar adsorbent for separation. The F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Hexane / Ethyl Acetate mixture (e.g., 70:30 v/v) | The polarity of the eluent is adjusted by changing the solvent ratio to achieve optimal separation. researchgate.net |

| Visualization | UV lamp at 254 nm | Allows for the detection of UV-active compounds like this compound. |

| Rf Value | Distance traveled by spot / Distance traveled by solvent front | A characteristic value for a compound under specific TLC conditions, used to track reaction progress. |

Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Methoxyphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of tert-butyl (3-methoxyphenyl)carbamate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are employed to approximate solutions to the Schrödinger equation for the molecule. These calculations provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. For carbamate (B1207046) derivatives, the distribution of electron density, as revealed by these calculations, helps in identifying potential sites for electrophilic and nucleophilic attack. For instance, the nitrogen and oxygen atoms of the carbamate group are typically electron-rich, making them susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic site.

Furthermore, quantum chemical calculations can determine various electronic properties, which are summarized in the table below.

| Property | Description | Significance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Related to the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the molecule's ability to act as an electron acceptor. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

These calculated properties are instrumental in understanding the intrinsic electronic nature of this compound and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions involving carbamates and related compounds. mdpi.com DFT methods, which approximate the electronic energy of a system based on its electron density, offer a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways.

For reactions involving this compound, DFT calculations can be used to model the potential energy surface, locating transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, DFT has been successfully applied to study the mechanisms of carbamate formation and cleavage, including the role of catalysts. researchgate.netresearchgate.net

A key application of DFT is in predicting the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be predicted. For instance, in reactions involving the aromatic ring of this compound, DFT can predict the preferred position of substitution (ortho, meta, or para) by analyzing the stability of the corresponding reaction intermediates.

The table below summarizes key parameters obtained from DFT studies and their relevance in reaction mechanism prediction.

| DFT-Calculated Parameter | Description | Application to this compound |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Predicts the rate of a reaction; lower Ea implies a faster reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bond-making and bond-breaking processes. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The change in free energy, indicating the spontaneity of a reaction. | A negative ΔG indicates a spontaneous reaction. |

DFT studies on related phenolic and carbamate compounds have demonstrated the utility of this approach in understanding their chemical behavior and reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its physical properties and biological interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space using computational methods.

Molecular Mechanics (MM) force fields are often employed for a rapid initial exploration of the conformational landscape. Subsequently, more accurate quantum mechanical methods, such as DFT, can be used to refine the energies of the most stable conformers. For this compound, key conformational features include the orientation of the tert-butyl group, the planarity of the carbamate linkage, and the rotation around the bond connecting the nitrogen to the phenyl ring.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and provide insights into the flexibility and dynamic properties of the molecule in different environments, such as in a solvent or interacting with a biological target. These simulations are valuable for understanding how the molecule might adapt its shape to fit into a binding site.

The table below highlights important aspects of conformational analysis and molecular dynamics.

| Technique | Information Gained | Relevance to this compound |

| Systematic/Stochastic Search | Identification of low-energy conformers. | Determines the most likely shapes the molecule will adopt. |

| Potential Energy Surface (PES) Scan | Mapping the energy as a function of specific dihedral angles. | Reveals the energy barriers to rotation around key bonds. |

| Molecular Dynamics (MD) Simulation | Time-dependent trajectory of atomic positions. | Provides insights into molecular flexibility and interactions with the surrounding environment. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Quantifies the stability and conformational changes of the molecule during a simulation. |

Studies on similar molecules have shown that understanding the preferred conformations is essential for explaining their biological activity. nih.gov

In Silico Approaches to Molecular Design and Biological Activity Prediction

In silico methods play a significant role in modern drug discovery and materials science by enabling the design of new molecules and the prediction of their biological activities before they are synthesized. For this compound and its derivatives, these computational approaches can accelerate the process of identifying compounds with desired properties.

One common in silico technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, these models can predict the activity of new, unsynthesized compounds. researchgate.net

Molecular docking is another powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This technique involves placing the molecule in the binding site of the target and calculating a "docking score" that estimates the strength of the interaction. For this compound, docking studies could be used to explore its potential to interact with various biological targets.

The table below outlines some key in silico approaches and their applications.

| In Silico Method | Description | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate chemical structure to biological activity. | Predict the potential biological activities of new derivatives based on their structural features. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identify potential biological targets and predict binding affinity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Design new molecules that fit the pharmacophore model of a specific biological target. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Assess the drug-likeness of this compound and its derivatives. researchgate.net |

Through these computational methods, researchers can rationally design new molecules based on the this compound scaffold with potentially enhanced biological activity or other desirable properties.

Applications in Advanced Organic Synthesis and Building Block Utility

Strategic Employment as a Protecting Group for Amine Functionalities

In organic synthesis, the high nucleophilicity and basicity of amine groups often necessitate their temporary deactivation to prevent unwanted side reactions. This is achieved through the use of "protecting groups." The carbamate (B1207046) functional group is a premier choice for amine protection, and among the most widely used is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com Tert-butyl (3-methoxyphenyl)carbamate is a prime example of a molecule where the amine of 3-methoxyaniline is masked by a Boc group.

The strategic value of the Boc group lies in its robust stability under a wide range of reaction conditions, including exposure to bases and many nucleophiles, while being easily and cleanly removable under specific acidic conditions. researchgate.net The protection of an amine is typically accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. fishersci.co.uk This reaction converts the reactive amine into a significantly less nucleophilic carbamate. masterorganicchemistry.com

The removal, or "deprotection," of the Boc group is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. chemistrysteps.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group, which readily forms a stable tert-butyl cation. This process ultimately liberates the free amine, carbon dioxide, and isobutylene (B52900). chemistrysteps.com This reliable and selective removal ensures that the protected amine functionality can be restored at the desired stage of a synthesis without compromising other acid-sensitive groups.

Table 1: Stability Profile of the Boc Protecting Group

| Reagent/Condition Class | Stability | Notes |

| Strong Acids | Labile | Cleaved by reagents like TFA, HCl. chemistrysteps.comorganic-chemistry.org |

| Bases | Stable | Resistant to common bases such as NaOH, NEt₃, and LDA. organic-chemistry.org |

| Nucleophiles | Stable | Generally unreactive towards organometallics (RLi, RMgX), amines, and alkoxides. organic-chemistry.org |

| Reductants | Stable | Unaffected by catalytic hydrogenation (H₂/Pd) or hydride reagents like LiAlH₄ and NaBH₄. organic-chemistry.org |

| Oxidants | Stable | Resistant to many common oxidizing agents. organic-chemistry.org |

Role as a Versatile Synthetic Building Block in Multi-Step Synthesis

Beyond its role in amine protection, this compound and its structural analogs serve as valuable building blocks for constructing more complex molecular architectures. The protected aniline (B41778) core provides a stable scaffold upon which further chemical transformations can be performed, making it a key intermediate in the synthesis of high-value compounds, including pharmaceuticals. researchgate.netgoogle.com

A notable application is in the synthesis of intermediates for targeted cancer therapies. For instance, a structurally related compound, tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, is a key starting material in a multi-step synthesis of an intermediate for Osimertinib (AZD9291). researchgate.net The synthesis involves a sequence of reactions, including nucleophilic aromatic substitution and reduction of a nitro group, all performed while the Boc-protected amine remains intact. researchgate.net This demonstrates the compound's utility as a stable platform that allows for the sequential and regioselective introduction of other functional groups.

The general synthetic utility is outlined in the following representative scheme:

Protection: An aniline derivative is first protected with the Boc group to deactivate the amine.

Functionalization: The aromatic ring is then subjected to one or more reactions, such as nitration, halogenation, or nucleophilic substitution, to install additional functionalities.

Modification: The newly introduced groups can be further modified (e.g., reduction of a nitro group to an amine).

Deprotection/Coupling: Finally, the Boc group is removed to reveal the original amine, which can then be used in a subsequent coupling reaction to complete the synthesis of the target molecule.

This step-wise approach, enabled by the stability of the Boc-protected core, is fundamental in the synthesis of complex organic molecules. nih.govmdpi.com

Table 2: Example of a Multi-Step Synthesis Utilizing a Boc-Protected Aniline Building Block

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Acylation (Protection) | Boc₂O, Triethylamine, DMAP | Protects the primary amine to prevent interference in subsequent steps. researchgate.net |

| 2 | Nucleophilic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | Introduces a new functional group onto the aromatic ring. researchgate.net |

| 3 | Reduction | Hydrazine hydrate, FeCl₃, Activated Carbon | Modifies a nitro group on the ring to an amine, creating a new reactive site. researchgate.net |

| 4 | Deprotection (Not Shown) | Acid (e.g., TFA) | Removes the Boc group to reveal the amine for final-stage reactions. |

Integration into Modular Synthesis and C-H Functionalization Methodologies

The structure of this compound is well-suited for modern synthetic strategies like modular synthesis and direct C-H functionalization. Modular synthesis aims to construct complex molecules from discrete, interchangeable "building blocks," and this compound, with its differentiated functionalities—the protected amine, the methoxy (B1213986) group, and the aromatic ring—represents an ideal modular unit.

Furthermore, the field of C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offers a powerful tool for modifying the aromatic scaffold of this compound. researchgate.net This approach streamlines synthesis by avoiding the need for pre-functionalized starting materials. nih.gov

The phenyl ring of this compound possesses several C-H bonds that are potential sites for such transformations. Advanced catalytic systems, often employing transition metals like palladium, can selectively activate a specific C-H bond. nih.govorganic-chemistry.org While the methoxy group is a classical ortho-, para-directing group in electrophilic substitutions, modern C-H activation can be guided by other directing groups within the molecule or by specialized ligands to achieve functionalization at different positions, including the often hard-to-access meta-position. researchgate.netnih.gov

The ability to selectively functionalize the aromatic ring of this building block opens up pathways to a diverse array of derivatives. For example, palladium-catalyzed C-H activation could be used to introduce aryl, alkyl, or other functional groups at specific locations on the ring, dramatically increasing the molecular complexity and enabling the rapid generation of libraries of compounds for screening in drug discovery and materials science. researchgate.net

Medicinal Chemistry and Biological Activity Investigations of Carbamate Derivatives

Design and Synthesis of Novel Bioactive Analogs

The carbamate (B1207046) functional group is a significant feature in medicinal chemistry, valued for its role in drug and prodrug design. acs.org Its stability and pharmacokinetic properties can be fine-tuned by substitutions on its oxygen and nitrogen termini. acs.org The synthesis of carbamate derivatives, including analogs of Tert-butyl (3-methoxyphenyl)carbamate, can be achieved through various established and modified chemical reactions.

Traditional methods for carbamate synthesis include the Hofmann, Curtius, and Lossen rearrangements, which convert amides, acyl azides, and hydroxamic acids, respectively, into isocyanates that are then trapped by an alcohol. acs.org For instance, a modified Curtius rearrangement has been developed for preparing tert-butyl carbamates from carboxylic acids. This protocol involves the reaction of carboxylic acids with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097) to form acyl azides, which then rearrange to provide the desired carbamate. acs.org

Another common approach involves the use of carbonate reagents. acs.org For example, p-nitrophenyl chloroformate can react with an alcohol to form an activated carbonate, which is an effective agent for alkoxycarbonylating amines to yield carbamate derivatives. acs.org The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been accomplished by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt). researchgate.netnih.gov

A specific synthetic route for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, starts from 4-fluoro-2-methoxy-5-nitroaniline (B580436). The process involves three main steps: acylation, nucleophilic substitution, and reduction to yield the final product. researchgate.netatlantis-press.com This highlights the multi-step synthetic strategies often employed to create complex carbamate analogs.

Drug Discovery and Development Pipeline Considerations

The journey of a carbamate derivative from a chemical entity to a potential therapeutic agent involves several critical stages, including the identification of lead compounds and the strategic design of prodrugs to optimize pharmacokinetic profiles.

Identification of Potential Lead Compounds

The identification of lead compounds is a foundational step in drug discovery. researchgate.net For carbamate derivatives, this process can involve screening libraries of these compounds for desired biological activities. researchgate.net High-throughput screening (HTS) is a key tool for assessing these libraries and identifying potential leads. researchgate.net

Computational methods, often referred to as computer-aided drug design (CADD), are increasingly used to identify promising candidates. mdpi.com Structure-based virtual screening, which utilizes the 3D structure of a biological target, and ligand-based approaches, which analyze relationships between molecular properties and biological activity, are two such methods. mdpi.com These computational tools can help filter large virtual libraries of compounds to select a smaller, more promising set for synthesis and in vitro testing, thereby streamlining the discovery process. mdpi.com

Rational Prodrug Design and Bioreversible Linkers

The carbamate group is extensively used in prodrug design to mask polar functional groups like amines, phenols, or carboxyls. nih.gov This strategy aims to overcome limitations of active drugs, such as poor water solubility, rapid first-pass metabolism, or low absorption. nih.govebrary.net By temporarily modifying the active drug with a carbamate-linked promoiety, its physicochemical and pharmacokinetic properties can be enhanced. nih.gov

Carbamate-based prodrugs are designed to be stable until they reach the desired site of action, where they undergo enzymatic or chemical conversion to release the active parent drug. nih.gov This bioconversion is often mediated by metabolic enzymes like esterases, which are abundant in the liver. nih.govebrary.net The rate of hydrolysis is a critical factor; for a prodrug, it must be suitable for releasing the active drug to achieve the desired therapeutic effect. acs.org The stability of the carbamate linker can be modulated; for instance, carbamates of N,N-disubstituted phenols are generally stable against hydrolysis. nih.gov This tunability allows for the rational design of prodrugs with controlled release profiles. acs.org

In Vitro and In Vivo Biological Activity Profiling

Once synthesized, novel carbamate analogs undergo rigorous biological testing to determine their therapeutic potential. This includes assessing their activity against microbial pathogens and their ability to modulate inflammatory responses.

Assessment of Antimicrobial Properties

Derivatives containing a tert-butyl moiety have been investigated for their antimicrobial potential. In one study, a series of novel tert-butylphenylthiazole derivatives were synthesized and evaluated for their activity against a panel of multidrug-resistant pathogens. nih.gov Two compounds from this series demonstrated promising activity against the highly infectious methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov One of these compounds also showed potent activity against Clostridium difficile with the same MIC value. nih.gov

Table 1: Antimicrobial Activity of Selected Tert-butylphenylthiazole Derivatives

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA USA300 | 4 |

| Compound A | Clostridium difficile | 4 |

| Compound B | MRSA USA300 | 4 |

| Compound C | Escherichia coli JW55031 | 16 |

| Compound C | MRSA USA300 | 16 |

| Compound D | Candida albicans | 4-16 |

Data synthesized from research on novel phenylthiazoles with a tert-butyl moiety. nih.gov

Some of the newly synthesized compounds also possessed antifungal activity against a fluconazole-resistant strain of Candida albicans, with MIC values ranging from 4 to 16 μg/mL. nih.gov These findings suggest that the incorporation of a tert-butyl group, a feature of this compound, can be a viable strategy in the design of new antimicrobial agents. nih.gov

Evaluation of Anti-inflammatory Effects

The anti-inflammatory potential of tert-butyl phenylcarbamate derivatives has been a subject of investigation. A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate compounds were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netnih.gov

Many of the tested compounds exhibited significant anti-inflammatory effects. researchgate.net Notably, compounds 4i and 4a showed activity comparable to the standard drug, indomethacin, with percentage inhibitions of 54.239% and 54.130%, respectively. researchgate.netnih.gov

Table 2: In Vivo Anti-inflammatory Activity of Tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives

| Compound | Time (h) | % Inhibition of Edema |

|---|---|---|

| 4a | 12 | 54.130 |

| 4b | 12 | 42.100 |

| 4c | 12 | 46.215 |

| 4d | 12 | 45.102 |

| 4e | 12 | 40.113 |

| 4f | 12 | 39.021 |

| 4g | 12 | 48.239 |

| 4h | 12 | 49.231 |

| 4i | 12 | 54.239 |

| 4j | 12 | 50.119 |

| Indomethacin | 12 | 55.432 |

Data derived from the study on the synthesis and anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives. researchgate.netnih.gov

In a different study, a compound named M4, which is a tert-butyl carbamate derivative, was shown to have a moderate protective effect in astrocytes against amyloid-beta-induced toxicity by reducing levels of the pro-inflammatory cytokine TNF-α. mdpi.com Methoxyphenolic compounds, which share a structural feature with this compound, have also demonstrated anti-inflammatory activity in human airway cells by inhibiting multiple inflammatory mediators like IL-6, IL-8, and CCL2. d-nb.info

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Carbamate-containing compounds have demonstrated notable cytotoxicity against various cancer cell lines, often inducing apoptosis through diverse mechanisms. While direct studies on this compound are limited, research on analogous structures provides valuable insights.

For instance, the herbicide 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) and its metabolites have been shown to induce time-dependent cell death in freshly isolated rat hepatocytes. nih.gov The cytotoxicity was associated with a decrease in intracellular ATP, protein thiols, and glutathione, alongside an accumulation of oxidized glutathione. nih.gov The N-demethylated metabolite, in particular, was found to be the most cytotoxic. nih.gov These findings suggest that the carbamate moiety can contribute to cellular toxicity through the disruption of mitochondrial function and cellular redox balance. nih.gov

Table 1: Cytotoxic Effects of a Structurally Related Carbamate Herbicide

| Compound | Cell Type | Key Observations | Reference |

| 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) | Rat Hepatocytes | Time-dependent cell killing, loss of intracellular ATP and glutathione. | nih.gov |

| N-demethylterbutol | Rat Hepatocytes | Most cytotoxic metabolite, significant impairment of mitochondrial respiration. | nih.gov |

Enzyme Inhibition Studies (e.g., Kinase Interaction)

A notable example is a novel inhibitor, N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole, which has been investigated for its interaction with glycogen phosphorylase (GP) isoenzymes. mdpi.com This compound incorporates a N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl) moiety, which shares structural similarities with this compound. The study revealed that this inhibitor exhibited differential inhibitory activity against the three GP subtypes, with a noticeable effect against brain GP. mdpi.com Molecular docking and dynamics simulations suggested that the compound binds at the dimer interface of the enzyme. mdpi.com The tert-butyl amide fragment, in particular, was shown to point into a specific pocket of the enzyme's structure. mdpi.com

Carbamate pesticides, as a class, are known to function by inhibiting acetylcholinesterase, an enzyme critical for nerve function. nih.gov This inhibition is typically reversible and occurs through the carbamoylation of the enzyme's active site. nih.gov While the target and mechanism are different from kinase inhibition, it further illustrates the capacity of the carbamate group to mediate enzyme interactions.

Table 2: Enzyme Inhibition by a Structurally Related Compound

| Compound | Enzyme Target | Key Findings | Reference |

| N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole | Glycogen Phosphorylase (GP) | Differential inhibition of GP subtypes, with notable activity against brain GP. | mdpi.com |

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms through which carbamate derivatives exert their biological effects is crucial for their development as therapeutic agents. While the specific mechanisms for this compound have not been elucidated, studies on related compounds provide a framework for potential pathways.

As observed with the herbicide terbutol, a key mechanism of toxicity for some carbamates involves the impairment of mitochondrial respiration and the induction of oxidative stress. nih.gov This disruption of cellular energy metabolism can be a potent trigger for apoptosis.

In the context of enzyme inhibition, as seen with the glycogen phosphorylase inhibitor, the mechanism involves specific binding interactions within the enzyme's active or allosteric sites. mdpi.com The conformation of the molecule, including the orientation of the carbamate and associated phenyl rings, is critical for these interactions. mdpi.com

Furthermore, the general mechanism of action for carbamate pesticides involves the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects. nih.gov This highlights the potential for carbamate-containing molecules to interfere with critical signaling pathways in biological systems.

Development of Structural Frameworks for Complex Biological Modulators (e.g., Diureas)

Carbamate derivatives, including those with a tert-butyl protecting group, serve as valuable building blocks in the synthesis of more complex molecules with significant biological activities, such as diureas. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in synthetic chemistry to temporarily mask an amine functionality, allowing for selective reactions at other sites of a molecule.

For example, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate has been synthesized and characterized as a framework for the preparation of unsymmetrical diureas. researchgate.netmdpi.com This compound is prepared from tert-butyl (6-aminohexyl)carbamate and a substituted phenyl isocyanate. The resulting molecule, containing both a urea and a carbamate group, can be further modified to generate a diverse library of diurea compounds for biological screening. researchgate.netmdpi.com The development of methods for synthesizing unsymmetrical diureas is an important area of medicinal chemistry, as these compounds can be designed to interact with specific biological targets. mdpi.com

The use of Boc-protected amines provides a strategic approach to constructing complex molecular architectures. The carbamate group in these intermediates is stable under many reaction conditions but can be readily removed to liberate the amine for subsequent transformations, making compounds like this compound potentially useful synthons in medicinal chemistry.

Environmental Fate and Bioremediation Studies of Carbamate Compounds

Microbial Degradation Pathways and Metabolites

While direct microbial degradation studies on Tert-butyl (3-methoxyphenyl)carbamate are not extensively documented, a scientifically robust degradation pathway can be postulated based on the well-characterized metabolism of structurally similar N-aryl carbamates and compounds containing tert-butyl and methoxyphenyl moieties. The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the carbamate (B1207046) ester linkage. nih.govnih.gov

This hydrolytic cleavage is catalyzed by a range of microbial enzymes, including carbamate hydrolases and carboxylesterases, found in various soil bacteria such as Pseudomonas putida and Acinetobacter rhizosphaerae. nih.gov The hydrolysis of this compound is expected to yield three primary metabolites: 3-methoxyphenol (B1666288), tert-butyl alcohol, and carbon dioxide, following the decomposition of the unstable carbamic acid intermediate.

Subsequent microbial action would then target these primary metabolites. The degradation of 3-methoxyphenol in soil microbial communities would likely proceed through demethylation to form catechol. Catechol is a common intermediate in the degradation of aromatic compounds and is further metabolized via ring cleavage by dioxygenase enzymes, ultimately leading to intermediates of central metabolic pathways.

The tert-butyl alcohol generated from the initial hydrolysis is a xenobiotic compound that can be utilized as a carbon and energy source by specific microorganisms. nih.gov Methylotrophic bacteria, for instance, have been shown to degrade tert-butyl alcohol. nih.gov The metabolic pathway for tert-butyl alcohol degradation can involve its oxidation to 2-hydroxy isobutyric acid, which is then further metabolized. nih.gov

Table 1: Postulated Microbial Degradation Pathway of this compound and Key Metabolites

| Step | Reaction | Key Metabolites |

| 1 | Hydrolysis of carbamate linkage | 3-Methoxyphenol, Tert-butyl alcohol, Carbon Dioxide |

| 2a | Demethylation of 3-Methoxyphenol | Catechol |

| 2b | Oxidation of Tert-butyl alcohol | 2-Hydroxyisobutyric acid |

| 3 | Aromatic ring cleavage of Catechol | Intermediates of central metabolism |

Enzymatic Bioremediation Strategies and Enzyme Characterization

Enzymatic bioremediation offers a targeted and efficient approach for the detoxification of carbamate-contaminated environments. The core of this strategy lies in the application of isolated and characterized enzymes that can effectively catalyze the degradation of the target pollutant. For this compound, the primary enzymatic targets are the ester and ether linkages.

Carbamate hydrolases and carboxylesterases are the principal enzymes responsible for the initial hydrolytic cleavage of the carbamate bond. These enzymes exhibit broad substrate specificity, enabling them to act on a variety of carbamate structures. Notably, studies on the enzymatic cleavage of the tert-butyl moiety from various organic molecules have identified specific lipases and esterases with high activity. For example, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been shown to efficiently hydrolyze tert-butyl esters. nih.govresearchgate.net This suggests that these or similar enzymes could be effective in the initial breakdown of this compound.

Following the initial hydrolysis, other classes of enzymes would be required for the complete mineralization of the resulting metabolites. Laccases and peroxidases, often produced by fungi, are known to be involved in the degradation of phenolic compounds like 3-methoxyphenol. These enzymes catalyze the oxidation and polymerization or ring cleavage of aromatic molecules. For the degradation of tert-butyl alcohol, alcohol dehydrogenases and monooxygenases from methylotrophic bacteria would play a crucial role. nih.gov

Table 2: Key Enzymes in the Bioremediation of this compound

| Enzyme Class | Specific Enzyme Examples | Target Moiety/Reaction | Microbial Source (Examples) |

| Hydrolases | Carbamate Hydrolase, Carboxylesterase, Lipase A | Carbamate ester linkage, Tert-butyl ester | Pseudomonas sp., Bacillus subtilis, Candida antarctica |

| Oxidoreductases | Laccase, Peroxidase, Monooxygenase | 3-Methoxyphenol, Tert-butyl alcohol | Fungi, Methylotrophic bacteria |

Environmental Persistence and Transformation Processes in Soil and Water Systems

The environmental persistence of this compound is governed by a combination of its chemical properties and the biotic and abiotic conditions of the soil and water systems. Carbamate herbicides, in general, are considered to have relatively short to moderate persistence in the environment due to their susceptibility to microbial degradation and chemical hydrolysis. ucanr.edu

The mobility of this compound in soil is influenced by its water solubility and its tendency to adsorb to soil particles. The presence of both a moderately polar methoxy (B1213986) group and a nonpolar tert-butyl group suggests that its mobility will be complex and dependent on soil organic matter content and texture. erams.com Generally, increased organic matter content in soil leads to greater adsorption and reduced mobility of carbamate pesticides. oregonstate.edu

In aqueous environments, the degradation of this compound can occur through both microbial action and abiotic processes such as photolysis and chemical hydrolysis, particularly under alkaline conditions. The rate of these transformation processes is influenced by factors such as pH, temperature, and the presence of sunlight. The half-life of carbamate herbicides in soil can range from a few days to several weeks, depending on these environmental factors. ucanr.edu While specific persistence data for this compound is not available, its structural features suggest a persistence profile in line with other N-aryl carbamate herbicides.

Table 3: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

| Biotic Factors | |

| Microbial Activity | High microbial activity generally decreases persistence through enhanced biodegradation. |

| Enzyme Availability | Presence of specific hydrolases and oxidoreductases accelerates degradation. |

| Abiotic Factors | |

| Soil Organic Matter | Higher organic matter content can increase adsorption, potentially decreasing bioavailability but also leaching. |

| Soil pH | Alkaline pH can promote chemical hydrolysis, reducing persistence. |

| Temperature | Higher temperatures generally increase the rates of both microbial degradation and chemical hydrolysis. |

| Sunlight | Photolysis can contribute to the degradation of the compound in surface waters and on soil surfaces. |

Emerging Research Directions and Future Prospects for Tert Butyl 3 Methoxyphenyl Carbamate

Innovations in Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comresearchgate.net Future research into the synthesis of tert-butyl (3-methoxyphenyl)carbamate is likely to focus on developing methodologies that align with these principles. Innovations may include the use of biocatalysts, such as enzymes, to carry out specific transformations under mild conditions, potentially reducing the need for traditional, more hazardous reagents. rsc.org

Another avenue of exploration involves the use of environmentally benign solvents, such as water or supercritical fluids like CO2, to replace conventional volatile organic compounds. researchgate.net The development of solvent-free reaction conditions is also a key goal in green chemistry. researchgate.netdntb.gov.ua Furthermore, there is a push towards improving atom economy, designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing byproducts. researchgate.netdntb.gov.ua Research in these areas will not only make the production of this compound more environmentally friendly but could also lead to more efficient and cost-effective manufacturing processes.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application in Synthesizing this compound |

|---|---|

| Use of Renewable Feedstocks | Investigating bio-based sources for the synthesis of precursors like 3-methoxyaniline. jddhs.com |

| Catalysis | Employing reusable solid catalysts or biocatalysts to improve reaction efficiency and reduce waste. jddhs.com |

| Benign Solvents/Conditions | Exploring reactions in water, ionic liquids, or under solvent-free conditions to reduce environmental impact. manuscriptpoint.com |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. dntb.gov.ua |

| Energy Efficiency | Utilizing microwave-assisted or flow-chemistry reactions to reduce energy consumption and reaction times. manuscriptpoint.com |

Exploration in Materials Science and Polymer Chemistry

The unique structural features of this compound, including the bulky tert-butyl group, the carbamate (B1207046) linkage, and the aromatic ring, make it an interesting candidate for applications in materials science and polymer chemistry. The carbamate group is known for its stability and its ability to form hydrogen bonds, which can influence the mechanical and thermal properties of polymers. acs.org

Future research could explore the incorporation of this compound as a monomer or a modifying agent in the synthesis of novel polymers. For instance, it could be used to create polyurethanes or other polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or improved solubility. The methoxy (B1213986) and tert-butyl groups can be strategically used to control the polymer's architecture and intermolecular interactions. Its potential use in developing specialty coatings, adhesives, or advanced organic materials for electronic applications also warrants investigation. mdpi.com

Application of Omics Technologies for Deeper Mechanistic Understanding of Biodegradation

As with many synthetic organic compounds, understanding the environmental fate of this compound is crucial. The carbamate functional group is found in many pesticides, and extensive research has been conducted on their microbial degradation. bohrium.com Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to gain a comprehensive understanding of the biodegradation processes at a molecular level. nih.govnih.gov

Future studies could apply these technologies to investigate how microorganisms might break down this compound.

Genomics can identify the specific genes and microorganisms responsible for degrading the compound. researchgate.net

Transcriptomics can reveal which genes are activated in the presence of the compound, providing insights into the metabolic pathways involved. nih.gov

Proteomics can identify the key enzymes (e.g., carbamate hydrolases) that catalyze the degradation steps. caister.com

Metabolomics can track the formation of intermediate and final breakdown products, allowing for a complete mapping of the degradation pathway. nih.gov

This multi-omics approach would provide a systems-level understanding of biodegradation, which is essential for developing effective bioremediation strategies for environments potentially contaminated with this or similar compounds. bohrium.comnih.gov

Table 2: Role of Omics Technologies in Biodegradation Studies

| Omics Technology | Objective | Information Gained |

|---|---|---|

| Genomics | Identify microbial consortia and genes involved in degradation. | Blueprint of degradation potential within a microbial community. nih.gov |

| Transcriptomics | Analyze gene expression in response to the compound. | Insight into the active metabolic pathways and regulatory networks. nih.gov |

| Proteomics | Identify the proteins and enzymes directly involved in the breakdown. | Understanding of the key molecular machinery of degradation. caister.com |

| Metabolomics | Profile the metabolites produced during degradation. | Elucidation of the complete biodegradation pathway and byproducts. nih.gov |

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov Similarly, Structure-Property Relationship (SPR) studies are crucial for tuning the physicochemical properties of a chemical, such as solubility, stability, and permeability. For this compound, systematic modifications of its structure could lead to the discovery of derivatives with enhanced biological efficacy or desirable physical properties.

Advanced SAR studies could involve synthesizing a library of analogs by modifying three key regions: the tert-butyl group, the methoxyphenyl ring, and the carbamate linker. For example, replacing the tert-butyl group with other alkyl or cyclic groups could modulate lipophilicity and steric hindrance. Altering the substitution pattern or replacing the methoxy group on the phenyl ring could influence electronic properties and receptor binding. nih.gov These new compounds would then be screened for biological activity, and the results used to build predictive computational models, such as 3D-QSAR models, to guide further design. mdpi.comepa.gov

Synergistic Approaches Combining Computational and Experimental Research in Drug Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, accelerating the identification and optimization of new therapeutic agents. researchgate.netmdpi.com This synergistic approach is highly applicable to exploring the potential pharmacological activities of this compound.

The process typically begins with in silico methods, such as molecular docking, to predict how the compound might bind to various biological targets like enzymes or receptors. mdpi.com These computational models can screen large virtual libraries of related compounds and prioritize a smaller, more manageable number for chemical synthesis and experimental testing. researchgate.net The synthesized compounds are then evaluated in in vitro biological assays. The experimental results provide crucial feedback that is used to refine and improve the computational models, creating an iterative cycle of design, synthesis, and testing that can more efficiently lead to compounds with potent and selective biological activity. researchgate.netmdpi.com This combined strategy saves time and resources compared to traditional trial-and-error approaches.

Table 3: Workflow for Integrated Computational and Experimental Drug Discovery

| Step | Method | Description |

|---|---|---|

| 1. Target Identification | Computational & Experimental | Identify a biological target (e.g., an enzyme) potentially modulated by carbamates. |

| 2. In Silico Screening | Computational | Use molecular docking to predict the binding of this compound and its virtual analogs to the target. mdpi.com |

| 3. Chemical Synthesis | Experimental | Synthesize the most promising candidates identified from the computational screen. |

| 4. In Vitro Assays | Experimental | Test the synthesized compounds for biological activity against the target. researchgate.net |

| 5. Model Refinement | Computational | Use experimental data to validate and refine the predictive computational model. |

| 6. Lead Optimization | Iterative Cycle | Repeat steps 2-5 to design and synthesize new analogs with improved activity and properties. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (3-methoxyphenyl)carbamate to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Key variables to optimize include:

- Reagent stoichiometry : A 1:1 molar ratio of tert-butyl 2-amino phenylcarbamate to substituted carboxylic acids is typically used, but slight excesses (1.2:1) may enhance yield .

- Reaction time and temperature : Room temperature (20–25°C) with 12–24 hours of stirring under inert atmosphere (N₂/Ar) is standard. Elevated temperatures (40–50°C) may reduce reaction time but risk side reactions .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.3 ppm, carbamate carbonyl at δ ~155 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₇NO₃: calc. 239.1157, observed 239.1158) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% recommended for biological assays) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group .

- Stability testing : Monitor degradation via periodic HPLC analysis. Shelf life typically exceeds 12 months under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The carbamate’s tert-butyloxycarbonyl (Boc) group acts as a protective moiety, stabilizing the intermediate during reactions.

- Activation : Boc removal via acidolysis (TFA/HCl in dichloromethane) generates a free amine, enabling subsequent coupling .

- Steric effects : The 3-methoxy group on the phenyl ring influences regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation) .

- Kinetic studies : Use in situ IR or LC-MS to track reaction progress and identify transient intermediates .

Q. How can structural modifications of this compound enhance its utility in drug discovery?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to modulate electronic properties and binding affinity .

- Bioisosteric replacement : Replace the methoxy group with -SMe or -OCH₂CF₃ to improve metabolic stability .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals conformational preferences (e.g., torsion angles, hydrogen-bonding networks) for rational design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, dose range) .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors like COX-2 or kinases, guiding SAR studies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Solvent selection : Replace dichloromethane (DCM) with ethyl acetate or THF for safer large-scale reactions .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for hydrogenolysis efficiency .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.